molecular formula C10H10BrClO2 B14041466 1-Bromo-3-(5-chloro-2-methoxyphenyl)propan-2-one

1-Bromo-3-(5-chloro-2-methoxyphenyl)propan-2-one

Katalognummer: B14041466
Molekulargewicht: 277.54 g/mol
InChI-Schlüssel: CGQVPXLYHFNZSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-(5-chloro-2-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H10BrClO2. This compound is characterized by the presence of a bromine atom, a chlorine atom, and a methoxy group attached to a phenyl ring, along with a propanone group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 1-Bromo-3-(5-chloro-2-methoxyphenyl)propan-2-one typically involves the bromination and chlorination of precursor compounds. One common method involves the bromination of 5-chloro-2-methoxyphenylpropan-2-one, followed by purification steps to isolate the desired product. Industrial production methods may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Bromo-3-(5-chloro-2-methoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agents used, such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include substituted phenylpropanones, alcohols, and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(5-chloro-2-methoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(5-chloro-2-methoxyphenyl)propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxy group may also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Bromo-3-(5-chloro-2-methoxyphenyl)propan-2-one include:

    1-Bromo-3-chloropropane: Used as a linker in the synthesis of various molecules.

    1-(4-Methoxyphenyl)-2-propanone: Known for its use in organic synthesis and as a precursor in the production of pharmaceuticals.

Compared to these compounds, this compound is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can lead to distinct reactivity and applications in research and industry.

Eigenschaften

Molekularformel

C10H10BrClO2

Molekulargewicht

277.54 g/mol

IUPAC-Name

1-bromo-3-(5-chloro-2-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H10BrClO2/c1-14-10-3-2-8(12)4-7(10)5-9(13)6-11/h2-4H,5-6H2,1H3

InChI-Schlüssel

CGQVPXLYHFNZSE-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)Cl)CC(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.